molecular formula C13H11ClN4O5S2 B2633837 Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-48-8

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2633837
CAS No.: 392318-48-8
M. Wt: 402.82
InChI Key: RCVKDRGCLCDVKN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of functional groups such as the nitro, chloro, and thiadiazole moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitro and Chloro Groups: The nitro and chloro groups can be introduced through nitration and chlorination reactions, respectively. These reactions are usually carried out using concentrated nitric acid and chlorine gas or other chlorinating agents.

    Amidation: The benzamido group is introduced via an amidation reaction, where the appropriate benzoyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine.

    Thioester Formation: Finally, the ethyl thioacetate moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Reduction: The compound can be reduced to form various derivatives, such as the conversion of the nitro group to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions involving the chloro group.

Scientific Research Applications

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive functional groups.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, particularly those enzymes involved in bacterial cell wall synthesis or DNA replication.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of thiadiazole derivatives with various biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves several pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.

    DNA Interaction: The nitro and chloro groups can interact with DNA, potentially causing strand breaks or inhibiting replication.

    Cell Membrane Disruption: The compound may disrupt cell membranes, leading to cell lysis and death, particularly in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Lacks the nitro group, which may reduce its reactivity and biological activity.

    Ethyl 2-((5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Lacks the chloro group, which may affect its ability to participate in substitution reactions.

    Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate: Has a different ester group, which may influence its solubility and reactivity.

Uniqueness

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the combination of the nitro, chloro, and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

ethyl 2-[[5-[(4-chloro-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O5S2/c1-2-23-10(19)6-24-13-17-16-12(25-13)15-11(20)7-3-4-8(14)9(5-7)18(21)22/h3-5H,2,6H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVKDRGCLCDVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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